(R)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate
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Overview
Description
®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a morpholine derivative with paraformaldehyde and hydrobromic acid in the presence of acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: Oxidized products such as alcohols or ketones.
Reduction: Dehalogenated products or corresponding alcohols.
Scientific Research Applications
®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.
Material Science: The compound is used in the synthesis of functional materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(Bromomethyl)but-3-enoate: Similar in structure but with a different functional group, used in the synthesis of bioactive compounds.
2-Bromo-3-methoxythiophene: Another bromomethylated compound used in polymerization reactions.
Uniqueness
®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H20BrNO3 |
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Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(bromomethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8?,9-/m0/s1 |
InChI Key |
MZAGHJAVTHYPDO-GKAPJAKFSA-N |
Isomeric SMILES |
CC1COC[C@@H](N1C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1COCC(N1C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
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